4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Description
4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic pyrrol-2-one derivative characterized by a 4-butoxy-3-methylbenzoyl moiety at position 4, a 3-pyridinyl group at position 5, and a 2-(dimethylamino)ethyl substituent at position 1 of the pyrrol-2-one core.
Properties
Molecular Formula |
C25H31N3O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H31N3O4/c1-5-6-14-32-20-10-9-18(15-17(20)2)23(29)21-22(19-8-7-11-26-16-19)28(13-12-27(3)4)25(31)24(21)30/h7-11,15-16,22,29H,5-6,12-14H2,1-4H3/b23-21+ |
InChI Key |
AJSGWLKXZXBYNB-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)/O)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the butoxy, methylbenzoyl, dimethylaminoethyl, hydroxy, and pyridinyl groups. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of flow microreactors, for example, can enhance the efficiency and versatility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce an alcohol.
Scientific Research Applications
4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares a pyrrol-2-one scaffold with multiple analogs synthesized in recent studies. Key structural variations among these derivatives include:
- Aroyl substituents (e.g., 4-methyl, 4-trifluoromethoxy, 4-butoxy-3-methyl).
- Position 5 aryl/heteroaryl groups (e.g., 4-ethylphenyl, 4-tert-butylphenyl, 3-pyridinyl).
- N-substituents (e.g., 2-hydroxypropyl, 2-(dimethylamino)ethyl, morpholinylpropyl).
These modifications significantly influence physicochemical properties such as melting points, solubility, and synthetic yields (Table 1). For example:
- Bulky substituents like 4-tert-butylphenyl (Compound 20) correlate with higher melting points (263–265°C), likely due to enhanced crystal packing .
- Electron-withdrawing groups (e.g., 4-trifluoromethoxy in Compound 23) reduce yields (32%) compared to electron-donating substituents .
- The 2-(dimethylamino)ethyl group in the target compound may improve aqueous solubility relative to analogs with hydrophobic N-substituents (e.g., pyridinylmethyl in ) .
Bioactivity Trends
While direct bioactivity data for the target compound are unavailable, structurally related pyrrol-2-one and pyrrolidinone derivatives exhibit antifungal and antimicrobial properties:
- Compounds 13, 14, and 17 (pyrrolidinone derivatives) showed MIC values of 64–256 μg/mL against Colletotrichum musae .
- The 3-pyridinyl group in the target compound may enhance binding to microbial targets, as pyridine-containing analogs are frequently associated with bioactivity .
Table 1: Comparative Analysis of Pyrrol-2-one Derivatives
Key Research Findings
Dimethylaminoethyl substituents may improve solubility and bioavailability compared to hydroxylated analogs .
Antifungal Potential: Pyrrol-2-one derivatives with 4-methylbenzoyl and 4-tert-butylphenyl groups (Compounds 18, 20) were prioritized for antifungal screening, though specific data remain unpublished .
Synthetic Challenges :
- Low yields (e.g., 5% for Compound 18) highlight the sensitivity of pyrrol-2-one synthesis to steric hindrance and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
